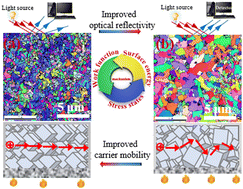The microstructure and electrical and optical properties of Ge–Cu–Te phase-change thin films
CrystEngComm Pub Date: 2023-12-12 DOI: 10.1039/D3CE01067H
Abstract
We investigated the microstructure and texture of completely crystalline Ge–Cu–Te thin films, focusing on the grain orientation, grain boundary character distribution and morphology, and their correlation with electrical and optical behaviors, as phase-change materials for application in phase change memory (PCM). In this study, the preferred {111} orientation was observed in thin films annealed at 300 °C, which is favorable for improving carrier mobility. As the annealing temperature increases to 400 °C, the grain orientation evolves into a random distribution, which is beneficial for improving optical reflectivity. The corresponding orientation evolution mechanism involves the effects of work function, surface energy, and different stress states during annealing. In addition, a high fraction of high angle grain boundaries mixed with a fraction of 60°〈111〉 and 30°〈110〉 grain boundaries is prevalent in the crystalline thin films, which is related to the great thermal stress and orientation randomization in the crystalline thin films. For completely crystallized thin films, the cross-section grain growth, accompanying numerous stacking faults and dislocations, has already spanned the entire thin films thickness direction. This work shows that the grain orientation of phase change materials can be highly impacted by thermal circumstances, which is expected to shed light on the phase-change thin film growth.


Recommended Literature
- [1] Contents list
- [2] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [3] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [4] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [5] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [6] Front cover
- [7] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [8] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [9] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [10] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 113305-56-9
-
CAS no.: 157730-74-0
-
CAS no.: 19542-54-2
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 17049-50-2









